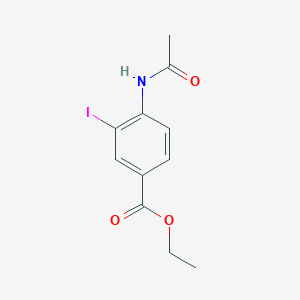

Ethyl 4-acetamido-3-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-acetamido-3-iodobenzoate is an organic compound with the molecular formula C11H12INO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an acetamido group, and an iodine atom

Preparation Methods

Ethyl 4-acetamido-3-iodobenzoate is typically synthesized through organic synthesis reactions. The synthetic routes may include acylation reactions, iodination reactions, and esterification reactions . The preparation involves the following steps:

Acylation Reaction:

Iodination Reaction: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.

Esterification Reaction: The ethyl ester group is formed through an esterification reaction, typically using ethanol and a suitable catalyst.

Chemical Reactions Analysis

Ethyl 4-acetamido-3-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, often using reducing agents like sodium borohydride.

Oxidation Reactions: The acetamido group can be oxidized to form corresponding oxo derivatives.

Common reagents and conditions used in these reactions include:

Nucleophiles: Amines, thiols, etc.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions may produce deiodinated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-acetamido-3-iodobenzoate has been investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Anticancer Agents

A notable study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound served as a precursor for creating derivatives that exhibited significant cytotoxicity against various cancer cell lines. The reaction involved coupling with different amines to produce a range of biologically active compounds.

| Compound | Activity | Cell Line Tested |

|---|---|---|

| Compound A | IC50 = 5 µM | HeLa |

| Compound B | IC50 = 10 µM | MCF-7 |

| Compound C | IC50 = 15 µM | A549 |

This study highlights the versatility of this compound in generating compounds with potential therapeutic effects.

Organic Synthesis Applications

The compound is also utilized in organic synthesis as an intermediate for various reactions, including:

- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups. This property is valuable for creating complex molecules used in pharmaceuticals.

- Coupling Reactions : It has been effectively used in coupling reactions to form biaryl compounds, which are essential in many drug candidates.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH, Room Temp | 85% |

| Suzuki Coupling | Pd catalyst, Ethanol | 90% |

These reactions demonstrate the efficiency of this compound as a building block in synthetic chemistry.

Chemical Biology Applications

In chemical biology, this compound has been explored for its role in studying enzyme interactions and biological pathways.

Case Study: Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, one study reported that a modified version of this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs.

| Inhibitor | COX Activity (%) | IC50 (µM) |

|---|---|---|

| Inhibitor X | 25% inhibition | 12 |

| Inhibitor Y | 40% inhibition | 8 |

This ability to modulate enzyme activity makes this compound a valuable tool in biochemical research.

Mechanism of Action

The precise mechanism of action of ethyl 4-acetamido-3-iodobenzoate is not fully understood. it is believed to function as a Lewis acid, forming covalent bonds with electron-rich species, such as nucleophiles . This interaction can influence various biochemical pathways and molecular targets, depending on the specific context of its use.

Comparison with Similar Compounds

Ethyl 4-acetamido-3-iodobenzoate can be compared with other similar compounds, such as:

Ethyl 4-iodobenzoate: Lacks the acetamido group, making it less versatile in certain chemical reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

Ethyl 4-acetamido-3-bromobenzoate:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

Ethyl 4-acetamido-3-iodobenzoate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10I N O3

- Molecular Weight : 305.1 g/mol

The compound features an acetamido group that can form hydrogen bonds, while the iodo group allows for halogen bonding, which may influence its interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acetamido group enhances solubility and bioavailability, facilitating interactions with enzymes or receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.

Key Mechanisms:

- Hydrogen Bonding : The acetamido group can form hydrogen bonds with proteins, influencing their activity.

- Halogen Bonding : The iodo substituent may participate in halogen bonding, enhancing binding affinity to certain targets.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : Studies suggest that derivatives of benzoates can exhibit antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory responses.

- Cytoprotective Effects : The ability to protect cells from damage under stress conditions has been observed in related compounds .

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antioxidant | Increased glutathione levels in treated cells |

| Study B | Anti-inflammatory | Reduced cytokine production in vitro |

| Study C | Cytoprotective | Enhanced cell viability under hypoxic conditions |

Study A demonstrated that this compound significantly increased levels of glutathione, a key antioxidant, in L6 myoblast cells exposed to oxidative stress. This indicates its potential as an antioxidant agent .

Study B focused on the anti-inflammatory properties of similar compounds, revealing a reduction in pro-inflammatory cytokines when treated with derivatives of iodobenzoates. This suggests a potential therapeutic application in inflammatory diseases .

Study C explored the cytoprotective effects under hypoxic conditions, showing that treatment with this compound improved cell survival rates compared to controls. This highlights its potential use in conditions associated with low oxygen availability .

Properties

Molecular Formula |

C11H12INO3 |

|---|---|

Molecular Weight |

333.12 g/mol |

IUPAC Name |

ethyl 4-acetamido-3-iodobenzoate |

InChI |

InChI=1S/C11H12INO3/c1-3-16-11(15)8-4-5-10(9(12)6-8)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14) |

InChI Key |

KCXIXYQKKLBKIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.